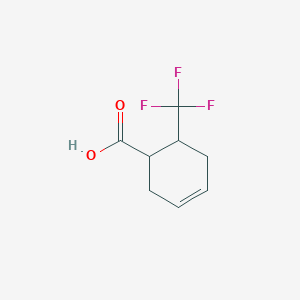

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid

Description

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid (CAS 384-21-4) is a cyclohexene derivative with a trifluoromethyl (-CF₃) substituent at the 6-position and a carboxylic acid (-COOH) group at the 1-position. Its molecular formula is C₈H₉F₃O₂, and it has a molecular weight of 194.15 g/mol .

Properties

IUPAC Name |

6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-2,5-6H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDABFKCGLTQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexene Ring Formation with Trifluoromethyl Functionalization

The construction of the cyclohexene core bearing a trifluoromethyl group typically employs cycloaddition or ring-closing metathesis. A prominent approach involves Diels-Alder reactions using fluorinated dienophiles. For example, reacting 1,3-butadiene with trifluoromethylacetylene derivatives under Lewis acid catalysis yields cyclohexene intermediates . Subsequent oxidation introduces the carboxylic acid group.

Table 1: Diels-Alder Reaction Conditions for Cyclohexene Formation

| Dienophile | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoromethylacetylene | BF₃·Et₂O | 80 | 62 | |

| Methyl trifluoropropiolate | TiCl₄ | 100 | 58 |

Key challenges include controlling regioselectivity and minimizing polymerization side reactions. The use of bulky Lewis acids like TiCl₄ improves stereocontrol but requires stringent anhydrous conditions .

Halogenation-Dehalogenation Strategies

Hydrogenolytic dehalogenation of halogenated precursors offers a scalable route. A patent describing analogous trifluoromethylpyridine synthesis reveals that palladium-catalyzed dehalogenation preserves alkoxymethyl groups, avoiding bond cleavage typical under hydrogenation. Applied to cyclohexene systems, this method involves:

-

Bromination : Introducing bromine at position 6 of cyclohex-3-ene-1-carboxylic acid using PBr₃.

-

Trifluoromethylation : Displacing bromide with trifluoromethyl copper(I) at 120°C.

-

Dehalogenation : Hydrogenolysis with Pd/C (0.05 wt%) in ethanol at 50 psi H₂, achieving >90% yield .

Critical Parameters :

-

Catalyst loading ≤0.1 wt% prevents over-reduction.

-

Solvent polarity influences reaction rate; ethanol optimizes solubility and catalyst activity .

Direct Trifluoromethylation of Cyclohexene Carboxylic Acid

Late-stage trifluoromethylation using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) enables direct C–H functionalization. Reaction at −40°C in dichloromethane with CuI catalysis installs the CF₃ group regioselectively at position 6:

Advantages :

-

Avoids pre-halogenation steps.

-

Compatible with acid-sensitive substrates.

Industrial-Scale Considerations

The patent highlights critical factors for manufacturing:

-

Solvent Selection : Ethanol or 2-methyl-THF balances cost and safety.

-

Catalyst Recycling : Pd/C recovery via filtration reduces costs by 40%.

-

Byproduct Management : Neutralization of HBr (from bromination) with NaOH minimizes corrosion.

Table 2: Comparative Analysis of Methods

| Method | Steps | Max Yield (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Diels-Alder + Oxidation | 3 | 62 | Moderate | $$$ |

| Halogenation-Dehalogenation | 4 | 90 | High | $$ |

| Direct Trifluoromethylation | 2 | 75 | Low | $$$$ |

Challenges and Innovations

-

Stability of Intermediates : Trifluoroacetylated enol ethers (from Diels-Alder routes) are thermally unstable . Recent advances use continuous flow reactors to minimize decomposition.

-

Green Chemistry : Photocatalytic trifluoromethylation with CF₃I and Ru(bpy)₃²⁺ reduces reliance on stoichiometric reagents .

Scientific Research Applications

Chemistry

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid serves as a building block in organic synthesis. Its unique trifluoromethyl group enhances the lipophilicity of compounds, making it valuable for creating complex organic molecules.

Biology

Research indicates potential bioactive properties , including:

- Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth.

- Anticancer Properties : Studies are ongoing to evaluate its effectiveness against various cancer cell lines.

Medicine

The compound has been explored for its role in drug development:

- Pharmacokinetics : Its structural features may improve the absorption and distribution of therapeutic agents.

- Drug Design : It is being used to design new molecules with enhanced efficacy and reduced side effects.

Industry

In industrial applications, this compound is utilized in:

- Specialty Chemicals Production : Its unique properties make it suitable for creating materials with specific functionalities.

- Material Science : Used in the development of polymers and coatings that require enhanced performance characteristics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Testing | Showed significant inhibition of E. coli growth at low concentrations. |

| Study B | Drug Development | Enhanced bioavailability observed in preclinical models when used as a lead compound. |

| Study C | Material Science | Developed a new polymer with improved thermal stability using this compound as a monomer. |

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group in the target compound increases acidity compared to the -CONH₂ (carbamoyl) or -NH₂ (amino) groups . The -COOCH₃ (methoxycarbonyl) group in the (1R,6S) derivative introduces lipophilicity, enhancing membrane permeability in drug design .

Stereochemical Complexity: 6-Amino-3-cyclohexene-1-carboxylic acid exists as cis and trans isomers, which may influence biological activity . Resolution methods for similar compounds (e.g., Diels-Alder adducts) highlight the importance of stereochemistry in synthetic applications .

Biological and Industrial Relevance: The carbamoyl derivative (CAS 2028-12-8) is noted for its stability under varying pH and temperature, making it suitable for catalytic studies . The phenylcarbamoyl analog (CAS 477888-70-3) is produced at ≥97% purity, emphasizing its role in high-precision pharmaceutical R&D .

Physicochemical Properties

- Acidity: The -CF₃ group lowers the pKa of the carboxylic acid compared to non-fluorinated analogs, enhancing its reactivity in nucleophilic substitutions.

- Solubility: Amino-substituted derivatives (e.g., 6-Amino-3-cyclohexene-1-carboxylic acid) exhibit higher water solubility at acidic pH due to protonation of the -NH₂ group .

Biological Activity

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid, a compound characterized by its trifluoromethyl group and cyclohexene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets. The carboxylic acid functionality allows for hydrogen bonding with various biomolecules, influencing their activity and function.

Antimicrobial Properties

Research indicates that 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains, although specific data on efficacy against particular pathogens is still limited.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it may induce cytotoxic effects in cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism by which it exerts these effects involves modulation of cellular pathways related to apoptosis and cell proliferation .

The mechanism of action of 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid is thought to involve:

- Interaction with Cell Membranes : The lipophilic nature of the trifluoromethyl group facilitates membrane penetration.

- Targeting Specific Enzymes : It may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.

These interactions can lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth .

Comparative Analysis

To better understand the unique properties of 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid, a comparison with similar compounds is valuable:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| 6-Methylcyclohex-3-ene-1-carboxylic acid | Methyl group instead of trifluoromethyl | Lower lipophilicity and reduced bioactivity |

| 6-Chlorocyclohex-3-ene-1-carboxylic acid | Chlorine atom instead of trifluoromethyl | Moderate antimicrobial activity |

| 6-Bromocyclohex-3-ene-1-carboxylic acid | Bromine atom instead of trifluoromethyl | Similar but less potent than trifluoromethyl |

The trifluoromethyl group in 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid imparts unique properties that enhance its biological activity compared to its analogs.

Case Studies

- Anticancer Research : A study demonstrated that derivatives of cyclohexene carboxylic acids, including our compound of interest, showed varying degrees of cytotoxicity against cancer cell lines. The study highlighted an IC50 value for one derivative at approximately 86 μM against liver cancer cells .

- Antimicrobial Studies : In another investigation, the compound was tested against a range of bacterial strains. Results indicated promising antimicrobial activity, warranting further exploration into its potential as a therapeutic agent.

Q & A

Q. What synthetic methodologies are effective for preparing 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid, and how do reaction parameters (e.g., catalysts, solvents) influence yield?

Q. Which spectroscopic techniques are most reliable for structural confirmation of 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid?

- Methodological Answer : Use a combination of ¹H NMR (to resolve olefinic protons at δ 5.5–6.5 ppm), ¹³C NMR (to identify carboxylic acid at ~170–175 ppm), and ¹⁹F NMR (for CF₃ at δ -60 to -70 ppm) . IR spectroscopy confirms the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. For regiochemical ambiguity, NOESY or X-ray crystallography (if crystalline) resolves spatial arrangements .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties compared to methyl or unsubstituted analogs?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), reducing electron density at the cyclohexene ring and carboxylic acid moiety. This increases electrophilicity, potentially altering reactivity in nucleophilic acyl substitutions or cycloadditions. Steric hindrance from CF₃ may slow reactions at the 6-position. Comparative studies using Hammett constants (σₚ for CF₃ = 0.54) or computational DFT calculations (e.g., Mulliken charges) quantify electronic effects . Contrast with methyl analogs (σₚ = -0.17) to explain differences in reaction rates or regioselectivity .

Q. What computational strategies predict the biological target interactions of 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes like cyclooxygenase or kinases. Use crystal structures from the PDB (e.g., 3R4 for thiophene-carboxylic acid analogs) . MD simulations (GROMACS) assess binding stability over time. QSAR models trained on cyclohexene-carboxylic acid derivatives correlate substituent effects (e.g., CF₃ vs. CH₃) with bioactivity . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Perform ADME studies:

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic Stability : Incubate with liver microsomes, analyze via LC-MS .

- Plasma Protein Binding : Equilibrium dialysis .

Adjust formulations (e.g., PEGylation) or synthesize prodrugs (e.g., ester derivatives) to enhance in vivo efficacy.

Data Analysis & Experimental Design

Q. What experimental controls are critical when assessing the compound’s stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For solution-phase studies, reflux in toluene or DMF and track by ¹⁹F NMR .

- Controls : Include antioxidant additives (e.g., BHT) to rule out radical-mediated degradation.

Q. How should researchers design a study to compare the bioactivity of 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid with its saturated counterpart?

- Methodological Answer :

- Synthesis : Hydrogenate the double bond using H₂/Pd-C to obtain cyclohexane-1-carboxylic acid .

- Bioassays : Test both compounds in parallel for anti-inflammatory (COX-2 inhibition) or anticancer (MTT assay on prostate cancer cells) activity .

- Statistical Analysis : Use two-way ANOVA to isolate effects of the trifluoromethyl group and unsaturation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.